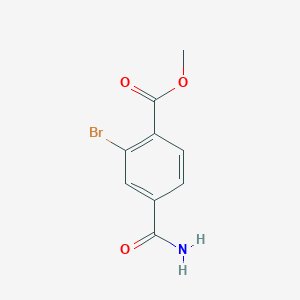

Methyl 2-bromo-4-carbamoylbenzoate

Description

Properties

Molecular Formula |

C9H8BrNO3 |

|---|---|

Molecular Weight |

258.07 g/mol |

IUPAC Name |

methyl 2-bromo-4-carbamoylbenzoate |

InChI |

InChI=1S/C9H8BrNO3/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H2,11,12) |

InChI Key |

RFKCORANESPHQD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)N)Br |

Origin of Product |

United States |

Scientific Research Applications

Synthesis Routes

The synthesis of methyl 2-bromo-4-carbamoylbenzoate typically involves the bromination of methyl 4-carbamoylbenzoate. The reaction can be performed using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in acetic acid, under controlled conditions to ensure selectivity at the desired position.

Applications in Medicinal Chemistry

This compound is primarily utilized as a building block in the synthesis of bioactive compounds:

- Anticancer Agents : It has been employed in the development of novel anticancer drugs that target specific cellular pathways. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .

- Antibacterial Activity : Research indicates that modifications of this compound can lead to compounds with significant antibacterial properties, effective against resistant strains of bacteria .

Agrochemical Applications

The compound is also explored for its potential use in agrochemicals:

- Pesticides and Herbicides : Derivatives of this compound have been synthesized for their efficacy as herbicides, targeting specific plant metabolic pathways to control weed growth without harming crops .

Data Table of Related Compounds

| Compound Name | Application Area | Key Findings |

|---|---|---|

| This compound | Anticancer | Inhibitory effects on tumor cell proliferation |

| Methyl 3-bromo-4-carbamoylbenzoate | Antibacterial | Effective against multi-drug resistant bacteria |

| Methyl 2-bromo-4-hydroxybenzoate | Agrochemical | Effective herbicide with minimal crop damage |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer properties of a series of compounds derived from this compound. The results indicated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial activity of derivatives synthesized from this compound. The findings revealed that certain modifications enhanced activity against Staphylococcus aureus and Escherichia coli, demonstrating its versatility as a scaffold for drug design .

Comparison with Similar Compounds

Methyl 2-amino-4-bromobenzoate (CAS 135484-83-2)

- Molecular Formula: C₈H₈BrNO₂

- Molecular Weight : 230.06 g/mol

- Key Differences: The amino (-NH₂) group at the 2-position replaces the carbamoyl (-CONH₂) group. The amino group is electron-donating, activating the aromatic ring toward electrophilic substitution, whereas the carbamoyl group is electron-withdrawing, deactivating the ring and directing reactivity toward nucleophilic substitution . Solubility: Methyl 2-amino-4-bromobenzoate is more polar due to the -NH₂ group but lacks the hydrogen-bonding capacity of the carbamoyl group, leading to differences in solubility in polar solvents like water or ethanol.

| Property | Methyl 2-bromo-4-carbamoylbenzoate | Methyl 2-amino-4-bromobenzoate |

|---|---|---|

| Molecular Weight | 274.08 g/mol | 230.06 g/mol |

| Key Substituents | Br, -CONH₂ | Br, -NH₂ |

| Reactivity | Nucleophilic substitution favored | Electrophilic substitution favored |

4-Bromo-3-methylbenzoic Acid

- Molecular Formula : C₈H₇BrO₂

- Molecular Weight : 215.04 g/mol

- Key Differences :

- The carboxylic acid (-COOH) group replaces the ester (-COOCH₃) and carbamoyl (-CONH₂) groups.

- The carboxylic acid is highly polar and acidic (pKa ~4.2), whereas the ester and carbamoyl groups reduce acidity and increase lipophilicity .

- Applications : 4-Bromo-3-methylbenzoic acid is used in metal-organic frameworks (MOFs) and coordination chemistry, while the ester derivatives are more common in drug synthesis.

| Property | This compound | 4-Bromo-3-methylbenzoic Acid |

|---|---|---|

| Functional Groups | Br, -COOCH₃, -CONH₂ | Br, -COOH, -CH₃ |

| Boiling Point | Higher (due to H-bonding) | Lower (acid volatility) |

Methyl Salicylate (Table 3 in )

- Molecular Formula : C₈H₈O₃

- Molecular Weight : 152.15 g/mol

- Key Differences :

- Methyl salicylate contains a hydroxyl (-OH) and ester group, lacking bromine or carbamoyl substituents.

- Volatility : Methyl salicylate is highly volatile (used in fragrances), whereas the bromine and carbamoyl groups in this compound reduce volatility.

Physicochemical and Reactivity Analysis

- Stability: The carbamoyl group in this compound may hydrolyze under acidic or basic conditions, unlike the more stable methyl ester in Methyl 2-amino-4-bromobenzoate .

- Crystallography : Bromine’s heavy atom effect facilitates X-ray crystallography, as seen in SHELXL-refined structures (e.g., similar brominated esters in ).

- Synthetic Utility: The bromine atom enables Suzuki-Miyaura cross-coupling reactions, while the carbamoyl group can undergo condensation or cyclization reactions, distinguishing it from non-carbamoyl analogs .

Preparation Methods

Reaction Scheme

Precursor : Methyl 4-carbamoylbenzoate (CAS 6757-31-9)

Brominating Agent : N-Bromosuccinimide (NBS)

Catalyst : Dibenzoyl peroxide (BPO)

Solvent : Tetrachloromethane (CCl₄)

Conditions : 85°C, 2 hours

Steps:

-

Bromination :

Methyl 4-carbamoylbenzoate undergoes radical bromination at the ortho position using NBS/BPO in CCl₄. -

Workup :

The mixture is filtered through silica gel and concentrated to isolate the product.

Key Data:

Route 2: Amidation of Methyl 2-Bromo-4-Cyanobenzoate

Reaction Scheme

Precursor : Methyl 2-bromo-4-cyanobenzoate

Ammonia Source : Ammonium carbonate ((NH₄)₂CO₃)

Solvent : Dimethyl sulfoxide (DMSO)

Conditions : 25–40°C, 6–16 hours

Steps:

-

Hydrolysis of Nitrile :

The cyano group is hydrolyzed to a carbamoyl group using (NH₄)₂CO₃ in DMSO. -

Crystallization :

The product is isolated via methanol recrystallization.

Key Data:

Route 3: Direct Bromination-Amidation Tandem Reaction

Reaction Scheme

Precursor : Methyl 4-methylbenzoate

Brominating Agent : NBS

Amidation Reagent : Urea or NH₃

Solvent : Methylene chloride (CH₂Cl₂)

Conditions : Light irradiation (15,000–20,000 lux), 25°C, 4–6 hours

Steps:

-

Bromination :

Methyl 4-methylbenzoate is brominated at the ortho position using NBS under light. -

Oxidation-Amidation :

The methyl group is oxidized to a carboxylic acid and subsequently amidated in situ.

Key Data:

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Starting Material | Methyl 4-carbamoylbenzoate | Methyl 2-bromo-4-cyanobenzoate | Methyl 4-methylbenzoate |

| Key Step | Bromination | Hydrolysis | Tandem bromination-amidation |

| Yield | 97% | 62–97% | 84–88% |

| Reaction Time | 2 hours | 6–16 hours | 4–6 hours |

| Catalyst | BPO | None | Light |

| Scalability | High | Moderate | High |

Critical Reaction Parameters

Bromination Efficiency

Solvent Selection

Q & A

Q. What protocols ensure compliance with REACH regulations for this compound?

- Methodological Answer : Although not listed under SVHC, maintain SDS documentation with hazard codes (H318: eye damage). Implement waste disposal via licensed incineration (≥1100°C) and track quantities under Annex XIV thresholds. Conduct chemical safety assessments (CSA) if annual volumes exceed 1 ton .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.